![molecular formula C17H14FN3O4S2 B3460791 2-(2-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B3460791.png)
2-(2-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Overview
Description
2-(2-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H14FN3O4S2 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-fluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is 407.04097645 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is benzodiazepine receptors . These receptors are a class of GABA receptors, which are a group of transmembrane receptors that interact with the neurotransmitter gamma-aminobutyric acid (GABA). They play a crucial role in maintaining the excitability of the nervous system and modulating the sleep-wake cycle.
Mode of Action
The compound interacts with its primary target, the benzodiazepine receptors, and potentially other unknown mechanisms
Biochemical Pathways
The compound’s interaction with benzodiazepine receptors suggests that it may affect the GABAergic system , which is the main inhibitory neurotransmitter system in the central nervous system. This system plays a key role in neuronal excitability, muscle tone, and sleep regulation .
Result of Action
The compound has shown considerable anticonvulsant activity in both PTZ and MES models . This suggests that it may have potential therapeutic applications in the treatment of conditions such as epilepsy.
Biological Activity
2-(2-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular formula. Its structure includes a fluorophenoxy group and a thiazole moiety, which are known for their biological significance.
- Chemical Formula : C16H15F2N3O2S
- Molecular Weight : 353.37 g/mol
- CAS Number : Not specified in the sources.
Anticancer Activity
Research indicates that derivatives of phenylacetamide, similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study evaluated several phenylacetamide derivatives against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines using the MTS assay. The results demonstrated that compounds with nitro substituents showed higher cytotoxicity compared to those with methoxy groups.
Compound | PC3 IC50 (μM) | MCF-7 IC50 (μM) | HL-60 IC50 (μM) |
---|---|---|---|
2a | 196 | >250 | 208 |
2b | 52 | 191 | 178 |
2c | 80 | >250 | 100 |
Imatinib | 40 | 79 | 98 |
This table illustrates that while the tested compounds exhibited varying degrees of effectiveness, they generally showed lower activity than imatinib, a known anticancer agent .
Neuropharmacological Activity
Another aspect of interest is the anticonvulsant activity associated with compounds containing the fluorophenoxy group. Research on similar compounds suggests significant efficacy in models such as PTZ (Pentylenetetrazol) and MES (Maximal Electroshock), indicating potential for use in seizure disorders.
The anticonvulsant effects are believed to be mediated through interactions with benzodiazepine receptors and possibly other unknown mechanisms. This highlights the versatility of compounds like this compound in treating neurological conditions .
Safety and Toxicology
While specific safety data for this compound is limited, related compounds have shown relatively low toxicity profiles at effective doses. Ongoing research is necessary to elucidate the safety parameters associated with long-term exposure and therapeutic use.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. The thiazole ring is known for its ability to interact with various biological targets, potentially inhibiting tumor growth. Research has shown that modifications to the thiazole structure can enhance cytotoxicity against cancer cell lines, suggesting that 2-(2-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide may possess similar properties.
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activities. The incorporation of the sulfamoyl group in this compound may enhance its efficacy against bacterial strains. Preliminary studies indicate that compounds with similar structures demonstrate broad-spectrum antibacterial effects, which could be explored further with this specific compound.
Neurological Applications
There is emerging evidence supporting the anticonvulsant activity of related compounds. For instance, studies on 2-substituted oxadiazoles show promising results in treating epilepsy. The potential for This compound to modulate neurotransmitter systems could be an area of focus for future research.
Data Table: Comparative Analysis of Similar Compounds
Compound Name | Structure | Biological Activity | Reference |
---|---|---|---|
This compound | Structure | Potential anticancer and antimicrobial | |
5-substituted-1,3-thiazoles | Structure | Anticancer | |
1,3,4-Oxadiazoles | Structure | Anticonvulsant |
Case Studies
Several case studies have been documented that highlight the applications of thiazole-containing compounds similar to This compound :
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated a series of thiazole derivatives and their effects on various cancer cell lines. Results indicated that specific modifications led to increased apoptosis in malignant cells, suggesting a pathway for optimizing the design of new anticancer agents based on this scaffold.
Case Study 2: Antimicrobial Screening
Research conducted by Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant activity against Gram-positive bacteria. The study emphasized the importance of structural diversity in enhancing antimicrobial potency, which could be applicable to the compound .
Case Study 3: Neurological Effects
An investigation into the anticonvulsant properties of related compounds found significant reductions in seizure frequency in animal models. This study supports the hypothesis that similar structural features might yield beneficial neurological effects when applied to This compound .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c18-14-3-1-2-4-15(14)25-11-16(22)20-12-5-7-13(8-6-12)27(23,24)21-17-19-9-10-26-17/h1-10H,11H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTFFSIJWXGRRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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